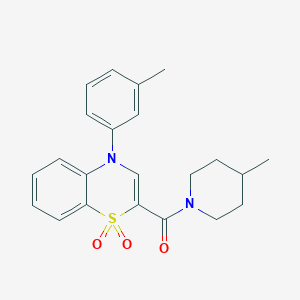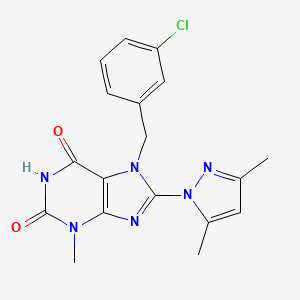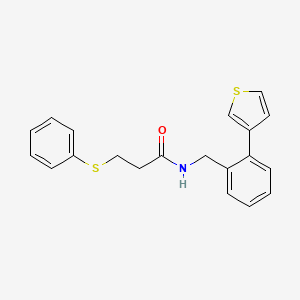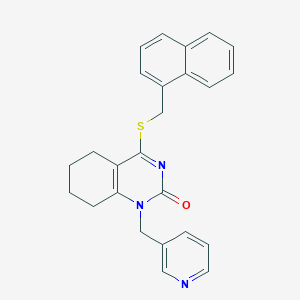![molecular formula C22H25N3O2 B2846389 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline CAS No. 443329-18-8](/img/structure/B2846389.png)
2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family.
作用機序
Target of Action
The primary target of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is DNA . This compound belongs to a class of heterocyclic compounds known as indoloquinoxalines, which are known to interact with DNA .
Mode of Action
This compound exerts its pharmacological action predominantly through DNA intercalation . This involves the insertion of the planar fused heterocyclic compound between the base pairs of the DNA helix . This interaction disrupts vital processes for DNA replication .
Biochemical Pathways
The interaction of this compound with DNA affects the DNA replication pathway . By intercalating into the DNA helix, it disrupts the normal functioning of this pathway, leading to downstream effects such as inhibition of cell division and growth .
Result of Action
The result of the action of this compound is the inhibition of cell division and growth . This is due to the disruption of DNA replication caused by the compound’s intercalation into the DNA helix . This makes it a potential candidate for antiviral, antitumor, and other pharmacological activities .
生化学分析
Biochemical Properties
The biochemical properties of 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline are largely derived from its indolo[2,3-b]quinoxaline core. Indolo[2,3-b]quinoxalines are known to interact with DNA and proteins . They exhibit good binding affinity to DNA, which is evident from the high thermal stability of the compound-DNA complex .
Cellular Effects
This compound has been shown to have cytotoxic effects on various human cancer cell lines . It has been tested against lung (A-549), cervical (HeLa), and prostate (DU-145) human cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves intercalation into the DNA helix . This disrupts processes vital for DNA replication , which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Temporal Effects in Laboratory Settings
Related indolo[2,3-b]quinoxaline derivatives have been noted for their thermal stability , suggesting that this compound may also exhibit stability over time.
Subcellular Localization
Given its DNA-interacting properties , it may localize to the nucleus of cells where it can interact with genomic DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of Brønsted acids such as acetic, formic, or hydrochloric acid . Recent advancements have introduced the use of copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles under microwave irradiation to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for 2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and use of continuous flow reactors, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can be carried out on the aromatic ring
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
科学的研究の応用
2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline has several scientific research applications:
類似化合物との比較
Similar Compounds
Ellipticine: A naturally occurring alkaloid with a similar indoloquinoxaline structure, known for its antitumor properties.
NCA0424 and B-220: High-affinity DNA-binding compounds with similar structural motifs.
Uniqueness
2,3-Diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other indoloquinoxaline derivatives .
特性
IUPAC Name |
2,3-diethoxy-6-(2-methylpropyl)indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-26-19-11-16-17(12-20(19)27-6-2)24-22-21(23-16)15-9-7-8-10-18(15)25(22)13-14(3)4/h7-12,14H,5-6,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIVYEACFIQUIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=C3C4=CC=CC=C4N(C3=N2)CC(C)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-benzyl-5-(benzylthio)-2-ethyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2846307.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2846308.png)





![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)



![3,3-Dimethyl-1-[4-({methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidin-1-yl]butan-1-one](/img/structure/B2846324.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-fluorobenzamide](/img/structure/B2846329.png)
